

N,N-Dimethyl-2-nitroethenamine stability and storage issues

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **N,N-Dimethyl-2-nitroethenamine**

Cat. No.: **B3152345**

[Get Quote](#)

Technical Support Center: N,N-Dimethyl-2-nitroethenamine

Welcome to the technical support guide for **N,N-Dimethyl-2-nitroethenamine** (CAS 1190-92-7). This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability and storage of this versatile, yet sensitive, organic synthesis intermediate. Our goal is to provide you with the expertise and practical solutions needed to ensure the integrity of your experiments and the reliability of your results.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the handling and use of **N,N-Dimethyl-2-nitroethenamine**.

Issue 1: Visual Changes in the Reagent – Discoloration or Change in Physical State.

Question: I received my **N,N-Dimethyl-2-nitroethenamine** as a white or light-yellow solid, but upon storage, it has turned significantly yellow, brown, or appears oily. Is it still usable?

Answer:

This is a clear indication of reagent degradation. **N,N-Dimethyl-2-nitroethenamine** is a solid with a melting point between 103-107°C.[1][2] An oily appearance or significant discoloration suggests that the compound has been compromised, likely due to one of the following reasons:

- Thermal Stress: Exposure to temperatures above the recommended storage conditions can initiate decomposition or cause the solid to melt and degrade. The compound is shipped under cold-chain conditions to prevent this.
- Hydrolysis: As an enamine, the molecule is susceptible to hydrolysis, especially in the presence of atmospheric moisture. This breaks down the core structure, rendering it inactive for its intended reactions.
- Photodegradation: Like many nitro-containing compounds, prolonged exposure to light can induce degradation.
- Polymerization: The activated double bond in the nitroethenamine structure can be prone to polymerization, especially when initiated by impurities, heat, or light.

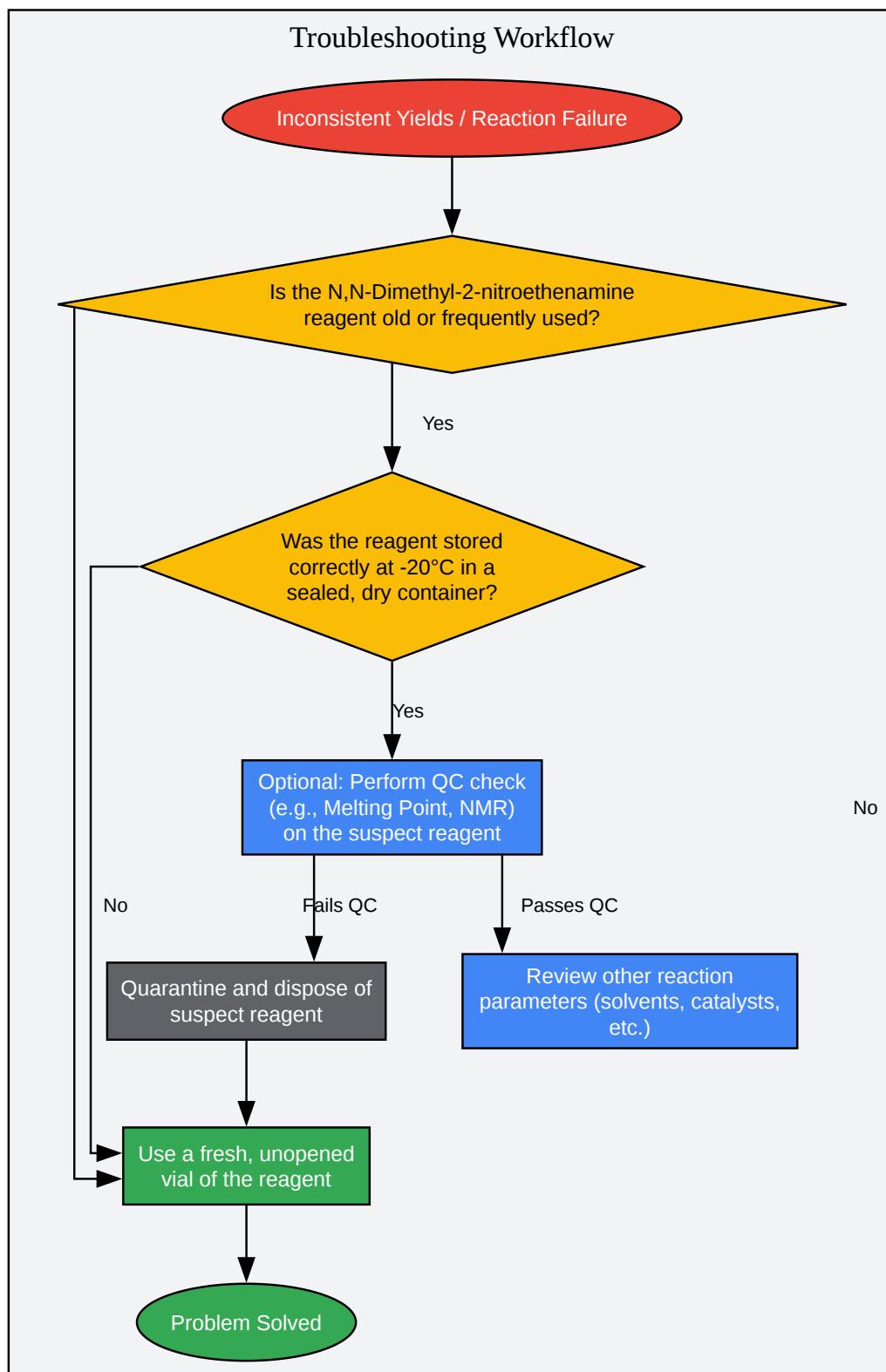
Causality: The push-pull nature of the C=C double bond, influenced by the electron-donating dimethylamino group and the electron-withdrawing nitro group, makes the molecule highly reactive.[3][4] While this reactivity is useful in synthesis, it also makes the compound inherently less stable than more saturated analogues.

Solution Protocol:

- Do Not Use: We strongly advise against using a reagent that has visibly degraded. Doing so will lead to inconsistent reaction outcomes, low yields, and the formation of complex side products that complicate purification.
- Quarantine and Dispose: The compromised vial should be safely quarantined and disposed of according to your institution's hazardous waste protocols.[5]
- Procure Fresh Reagent: Obtain a new, unopened vial of **N,N-Dimethyl-2-nitroethenamine**.
- Review Storage Protocol: Immediately upon receipt, transfer the new reagent to the correct storage conditions to prevent recurrence.

Issue 2: Inconsistent Reaction Yields or Complete Reaction Failure.

Question: My reaction using **N,N-Dimethyl-2-nitroethenamine** is giving inconsistent yields, or has stopped working entirely, even though the protocol has not changed. What could be the cause?


Answer:

Barring other experimental errors, the most likely culprit is the degradation of your **N,N-Dimethyl-2-nitroethenamine** stock, even if there are no obvious visual signs of decomposition.

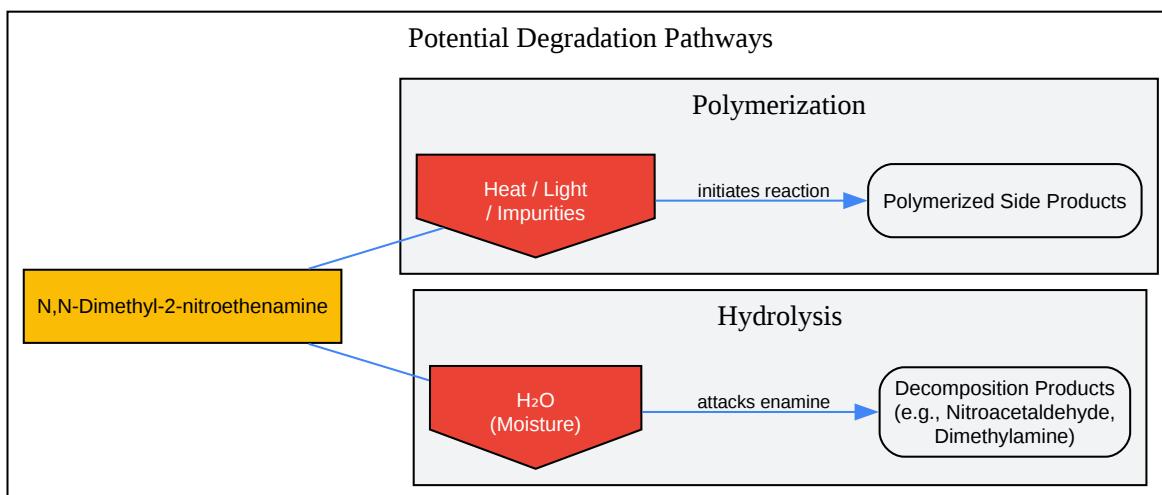
Causality: The purity of a reagent is paramount. A decrease in the concentration of the active starting material due to slow, non-visible degradation will directly impact reaction stoichiometry and kinetics, leading to diminished yields. This is particularly true for sensitive compounds that serve as key building blocks in multi-step syntheses.[\[6\]](#)

Troubleshooting Workflow:

The following diagram outlines a logical workflow to diagnose and resolve issues related to reagent stability.

[Click to download full resolution via product page](#)

Caption: Troubleshooting workflow for inconsistent reactions.


Frequently Asked Questions (FAQs)

Q1: What are the definitive, authoritative storage conditions for **N,N-Dimethyl-2-nitroethenamine**?

A1: The recommended long-term storage condition is in a freezer at temperatures under -20°C. The product should be kept in a tightly sealed container to prevent moisture ingress and in a dry environment. While some suppliers may list storage at 2-8°C, freezing is the best practice to maximize shelf-life and prevent the slow degradation that can occur even at refrigerated temperatures.[\[1\]](#)[\[6\]](#)

Q2: Why are the storage requirements so strict?

A2: The strict storage requirements are dictated by the compound's chemical structure. The combination of an enamine and a nitro group on a C=C double bond creates a polarized, electron-rich system that is highly susceptible to degradation through several pathways.

[Click to download full resolution via product page](#)

Caption: Potential degradation pathways for the compound.

Q3: What materials or chemical classes are incompatible with **N,N-Dimethyl-2-nitroethenamine**?

A3: You should avoid storing or mixing this compound with the following:

- Strong Acids: Will rapidly hydrolyze the enamine functionality.
- Strong Oxidizing Agents: Can react with the double bond and/or the dimethylamino group.
- Acid Anhydrides and Acid Chlorides: Can acylate the enamine.
- Carbon Dioxide (CO₂): Can potentially react with the enamine.[\[5\]](#)

A summary of storage and handling parameters is provided below.

Parameter	Recommended (Safe) Condition	Condition to Avoid (Risk of Degradation)
Temperature	Store in freezer, under -20°C	Room temperature or standard refrigeration (2-8°C) for long-term storage
Atmosphere	Sealed tightly under a dry, inert atmosphere (e.g., Argon)	Open to ambient, humid air
Light	Store in an opaque container or in the dark	Exposure to direct sunlight or UV light
Incompatibilities	Chemically inert containers (e.g., glass)	Storage with acids, strong oxidizers, acid chlorides [5]

Q4: What are the essential safety precautions for handling this compound?

A4: **N,N-Dimethyl-2-nitroethenamine** is a hazardous substance and must be handled with appropriate care. Key safety measures include:

- Ventilation: Always handle this compound inside a certified chemical fume hood.[\[5\]](#)

- Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-resistant gloves, and safety goggles with a face shield.[1][5]
- Hazard Awareness: The compound is harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, and can cause serious eye damage and respiratory irritation.[7] The signal word is "Danger".
- Ignition Sources: It has a flash point of 51°C. Keep it away from heat, sparks, open flames, and other ignition sources. Use non-sparking tools and take measures to prevent static discharge.[1][5][8]

By adhering to these guidelines, you can ensure the stability and integrity of your **N,N-Dimethyl-2-nitroethenamine**, leading to more reliable and reproducible scientific outcomes.

References

- **N,N-Dimethyl-2-nitroethenamine.** (n.d.). PubChem.
- Safety Data Sheet: N-Nitroso-dimethylamine, 100µg/ml in Methanol. (2021). Chemos GmbH & Co.KG.
- Ethenamine, N,N-dimethyl-2-nitro-. (n.d.). ChemBK.
- 1-DIMETHYLAMINO-2-NITROETHYLENE | 1190-92-7. (n.d.). LookChem.
- Clean nitrations: Novel syntheses of nitramines and nitrate esters by nitrodesilylation reactions using dinitrogen pentoxide (N₂O₅). (2018). ResearchGate.
- Safety Data Sheet: N,N,N',N'-tetramethylethylenediamine. (n.d.). Carl ROTH.
- Nitroenediamines (EDAMs), and N-methyl-1-(methylthio)-2-nitroethenamine (NMSM) derivatives: scaffolds for heterocycle molecular. (2022). SciSpace.
- (PDF) Nitroenediamines (EDAMs), and N-methyl-1-(methylthio)-2-nitroethenamine (NMSM) derivatives: scaffolds for heterocycle molecular diversity (update from 2012 to 2021). (2022). ResearchGate.
- 1-Dimethylamino-2-nitroethylene | 1190-92-7. (n.d.). Pharmaffiliates.
- N,N-Dimethyl-2-nitroethan-1-amine. (n.d.). PubChem.
- Copper-Catalyzed N-Arylation of Nitroenamines with Diaryliodonium Salts. (2017). ResearchGate.
- Copper-Catalyzed N-Arylation of Nitroenamines with Diaryliodonium Salts. (2017). PubMed.
- (PDF) A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. (2015). ResearchGate.
- Synthesis of Diarylamines via Nitrosonium-Initiated C–N Bond Formation. (n.d.). PubMed Central.

- (E)-N,N-dimethyl-2-nitroethen-1-amine. (n.d.). ChemBK.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. chembk.com [chembk.com]
- 2. chembk.com [chembk.com]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. fishersci.com [fishersci.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. N,N-Dimethyl-2-nitroethenamine | C4H8N2O2 | CID 637928 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 8. chemos.de [chemos.de]
- To cite this document: BenchChem. [N,N-Dimethyl-2-nitroethenamine stability and storage issues]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b3152345#n-n-dimethyl-2-nitroethenamine-stability-and-storage-issues>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com